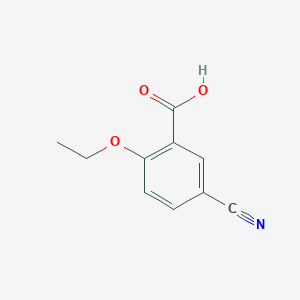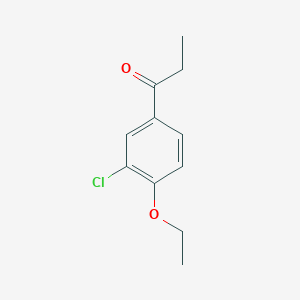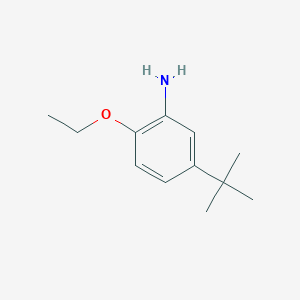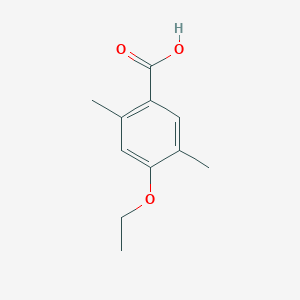
2-(2-Hydroxy-ethyl)-4-methyl-thiazole-5-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxy-ethyl)-4-methyl-thiazole-5-carboxylic acid is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hydroxyethyl group and a carboxylic acid group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-ethyl)-4-methyl-thiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-methylthiazole with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Another method involves the use of 2-chloro-4-methylthiazole, which is reacted with sodium hydroxide and ethylene glycol. This reaction also requires heating and results in the formation of the desired compound after purification.
Industrial Production Methods
Industrial production of 2-(2-Hydroxy-ethyl)-4-methyl-thiazole-5-carboxylic acid may involve large-scale synthesis using similar methods as described above. The choice of starting materials and reaction conditions can be optimized to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-Hydroxy-ethyl)-4-methyl-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyethyl group results in the formation of 2-(2-carboxy-ethyl)-4-methyl-thiazole-5-carboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield 2-(2-hydroxy-ethyl)-4-methyl-thiazole-5-aldehyde or 2-(2-hydroxy-ethyl)-4-methyl-thiazole-5-alcohol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the electrophile used.
科学的研究の応用
2-(2-Hydroxy-ethyl)-4-methyl-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(2-Hydroxy-ethyl)-4-methyl-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
2-Hydroxyethyl methacrylate (HEMA): Used in the production of hydrogels and biomedical applications.
2-Hydroxyethyl acrylate (HEA): Used in the synthesis of polymers and coatings.
2-Hydroxyethyl disulfide: Used in the synthesis of thiol-containing compounds.
Uniqueness
2-(2-Hydroxy-ethyl)-4-methyl-thiazole-5-carboxylic acid is unique due to the presence of both a thiazole ring and a hydroxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-4-6(7(10)11)12-5(8-4)2-3-9/h9H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXCDKOYDHPWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-methyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7845346.png)

![2-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetic acid](/img/structure/B7845362.png)
